molecular formula C19H14N4O2 B2501218 1-phenyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one CAS No. 1251643-90-9

1-phenyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one

Cat. No.: B2501218
CAS No.: 1251643-90-9
M. Wt: 330.347
InChI Key: MAMGHJIUCWJRRZ-UHFFFAOYSA-N
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Description

1-phenyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a heterocyclic compound that features a pyridazinone core substituted with a phenyl group and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Construction of the pyridazinone core: The oxadiazole intermediate is then subjected to cyclization with a hydrazine derivative to form the pyridazinone ring.

    Substitution reactions: The phenyl and p-tolyl groups are introduced through substitution reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-phenyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is investigated for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 1-phenyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The exact pathways depend on the specific application, but could include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one: This compound itself.

    1-phenyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one: A similar compound with a meta-tolyl group instead of a para-tolyl group.

    1-phenyl-3-(3-(p-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one: A compound with a p-chlorophenyl group instead of a p-tolyl group.

Uniqueness

This compound is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c1-13-7-9-14(10-8-13)18-20-19(25-22-18)17-16(24)11-12-23(21-17)15-5-3-2-4-6-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMGHJIUCWJRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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